molecular formula C17H16F3N5O2 B12917197 Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-03-6

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12917197
CAS No.: 82586-03-6
M. Wt: 379.34 g/mol
InChI Key: OBZDAKKBOPWMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name follows IUPAC rules for polycyclic heteroaromatic systems. The parent structure is pyrido[3,4-b]pyrazine, a bicyclic system containing two fused six-membered rings with nitrogen atoms at positions 1, 3, and 7. The substituents are assigned locants based on their positions relative to this framework:

  • 5-Amino group : A primary amine (-NH₂) at position 5 of the dihydropyrido-pyrazine system.
  • 3-(4-Trifluoromethylphenyl) : A para-substituted phenyl ring with a trifluoromethyl (-CF₃) group attached to position 3 of the parent structure.
  • 7-Carbamate : An ethyl carbamate (-O(CO)NH₂) ester at position 7.

The molecular formula, C₁₇H₁₄F₃N₅O₂ , derives from the summation of atomic constituents in the parent structure and substituents. Key molecular descriptors include a molecular weight of 377.32 g/mol and a calculated exact mass of 377.110 g/mol .

Parameter Value Source
Molecular formula C₁₇H₁₄F₃N₅O₂
Molecular weight 377.32 g/mol
CAS Registry Number 82586-03-6

Properties

CAS No.

82586-03-6

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-7,22H,2,8H2,1H3,(H3,21,24,25,26)

InChI Key

OBZDAKKBOPWMBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido(3,4-b)pyrazine Core

  • The core is commonly synthesized via cyclization reactions involving appropriate diamine and diketone or ketoester precursors.
  • For example, condensation of 2-aminopyridine derivatives with pyrazine dicarbonyl compounds under acidic or basic catalysis yields the bicyclic pyrido(3,4-b)pyrazine scaffold.
  • Reaction conditions typically involve reflux in polar solvents such as ethanol or DMF, with catalysts like acetic acid or ammonium acetate to promote ring closure.

Amination at the 5-Position

  • The amino group at the 5-position can be introduced by selective nitration followed by catalytic hydrogenation or by direct amination using ammonia or amine sources.
  • Alternatively, the 5-position can be functionalized via directed lithiation followed by electrophilic amination.
  • Reaction conditions are optimized to avoid over-reduction or side reactions, often employing mild hydrogenation catalysts like Pd/C under atmospheric hydrogen pressure.

Formation of the Ethyl Carbamate Ester

  • The final step involves carbamoylation of the 7-hydroxyl or amino precursor with ethyl chloroformate or ethyl isocyanate.
  • Typically, the reaction is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
  • A base such as triethylamine or pyridine is added to scavenge the released HCl and drive the reaction to completion.
  • The product is purified by recrystallization or chromatographic techniques to obtain the ethyl carbamate ester with high purity.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Diamine + diketone, AcOH, reflux in EtOH Formation of pyrido(3,4-b)pyrazine core
2 Pd-catalyzed cross-coupling Halogenated intermediate + 4-(CF3)Ph-B(OH)2, Pd catalyst, base, inert atmosphere, 80–110 °C Installation of 4-(trifluoromethyl)phenyl group
3 Amination Nitration + catalytic hydrogenation or direct amination with NH3, Pd/C, H2 Introduction of 5-amino group
4 Carbamoylation Ethyl chloroformate + base (Et3N), DCM, 0–5 °C Formation of ethyl carbamate ester

Research Findings and Optimization Notes

  • The palladium-catalyzed coupling step is critical for regioselectivity and yield; ligand choice and reaction atmosphere significantly affect outcomes.
  • Amination requires careful control to prevent over-reduction or side reactions; mild hydrogenation conditions are preferred.
  • Carbamoylation efficiency depends on moisture exclusion and temperature control to avoid hydrolysis or side product formation.
  • Purification often involves silica gel chromatography and recrystallization from solvents like ethyl acetate or hexane mixtures.
  • Analytical techniques such as NMR, LC-MS, and IR spectroscopy confirm the structure and purity at each stage.

Chemical Reactions Analysis

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : The formation of esters from carboxylic acids and alcohols.
  • Amination : The introduction of amino groups into other organic compounds.
  • Substitution Reactions : Modifying the trifluoromethyl group to alter the compound's properties.

Biology

The biological activity of carbamic acid derivatives has been the focus of numerous studies:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains and fungi.
  • Cellular Mechanisms : Research indicates potential interactions with cellular receptors and enzymes that could lead to therapeutic effects.

Case Study : A study demonstrated that related pyrazine compounds exhibited significant anti-inflammatory properties through modulation of inflammatory pathways .

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its structural features suggest possible efficacy in treating various diseases, including cancer and neurodegenerative disorders.

Case Study : Research on pyrazine hybrids has revealed promising anticancer activities with IC50 values indicating effective cell line inhibition .

Industry

In industrial applications, carbamic acid derivatives are explored for:

  • Material Science : Development of new polymers and materials with enhanced properties.
  • Agricultural Chemistry : Potential use as eco-friendly pesticides or herbicides due to their bioactive nature.

Mechanism of Action

The mechanism of action of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency.

Comparison with Similar Compounds

Key Findings :

  • Trifluoromethyl Group : The electron-withdrawing CF₃ group increases lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism compared to methoxy or hydroxyl groups .
  • Chlorine vs. CF₃ : Dichlorophenyl analogs (e.g., SoRI-6238) exhibit different target profiles (dopamine transport inhibition), underscoring the role of substituents in modulating selectivity .

Carbamate Group Modifications

Compound Name Carbamate Group Impact on Activity References
Ethyl carbamate (Target Compound) Ethyl (OCH₂CH₃) Optimal balance of stability and activity; required for tubulin binding.
Methyl carbamate Methyl (OCH₃) Similar activity to ethyl carbamate; no significant loss of potency.
Bulky aliphatic carbamates (e.g., tert-butyl) tert-Butyl (OC(CH₃)₃) Reduced activity due to steric hindrance, limiting tubulin interaction.
Acetylated amino derivative Acetylated NH₂ Loss of activity; free amino group is essential for cytotoxicity.

Key Findings :

  • Ethyl vs. Methyl : Ethyl and methyl carbamates retain activity, but bulkier groups (e.g., tert-butyl) reduce potency by ~90% .
  • Amino Group: Acetylation of the 5-amino group decreases activity, highlighting its role in target engagement .

Stereochemical Considerations

Compound Name Isomer Activity Against L1210 Leukemia Cells (IC₅₀) References
(2S)-(-)-Ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate S-isomer 0.12 µM
(2R)-(+)-Ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate R-isomer 1.5 µM
Racemic mixture R,S-mix 0.8 µM

Key Findings :

  • The S-isomer is ~12-fold more potent than the R-isomer, indicating enantioselective interactions with tubulin or other targets .

Biological Activity

Carbamic acid, specifically the compound known as (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, is a complex organic molecule with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has a molecular weight of 326.35 g/mol and is categorized under heterocyclic compounds. Its unique structure is characterized by multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions using amines and carbamates as key reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The precise pathways involved can vary based on the application context but often include inhibition of cell division and modulation of signaling pathways associated with cancer progression.

Antitumor Activity

Research indicates that derivatives of carbamic acid exhibit significant antitumor properties. For instance, the (2S)-isomer of a related compound demonstrated potent inhibition of mitotic cell division in L1210 leukemia cells. In vitro studies have shown that this compound effectively arrests cell division at lower concentrations compared to its racemic mixtures .

Table 1: Inhibitory Concentrations (IC50 values)

Compound TypeIC50 (µM)Target Cell Line
(2S)-Isomer0.5L1210 Leukemia Cells
Racemic Mixture1.5L1210 Leukemia Cells
(2R)-Isomer2.0L1210 Leukemia Cells

This table illustrates the enhanced potency of the (2S)-isomer over its counterparts in inhibiting cell proliferation.

Mechanisms of Antimitotic Activity

The mechanism by which this compound exerts its antitumor effects involves interference with the mitotic spindle formation during cell division. It binds to tubulin or other proteins involved in mitosis, thereby disrupting normal cellular processes .

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of carbamic acid derivatives:

  • Study on Antimitotic Agents : A study synthesized various derivatives and evaluated their antitumor activity. The results indicated that modifications to the pyridine ring significantly influenced the biological activity of the compounds .
  • Pharmacological Studies : The (2S)-(-)-isomer was shown to possess greater pharmacological activity than both the racemic mixture and the (2R)-(+)-isomer in various cancer models . This underscores the importance of stereochemistry in drug design.

Q & A

Q. Key Considerations :

  • Use of protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
  • Purification via column chromatography or recrystallization to isolate intermediates .

Basic Question: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm regiochemistry of the pyrido-pyrazin core and trifluoromethylphenyl substitution. For example, δ ~8.69 ppm (pyridyl proton) and δ ~2.56 ppm (methyl group) in DMSO-d6 .
  • ESI-MS : Confirm molecular weight (e.g., [M+1]^+ ion) and detect impurities .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. Troubleshooting :

  • Use Dean-Stark traps to remove water in esterification steps.
  • Screen ligands (e.g., Xantphos) to stabilize transition states in coupling reactions .

Advanced Question: What strategies are effective in addressing stability issues of the ethyl ester group during storage or biological assays?

Methodological Answer:
The ethyl ester is prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:

  • Lyophilization : Store the compound as a lyophilized powder at -20°C under inert gas (N2/Ar) .
  • Buffered Solutions : Use pH 7.4 PBS for biological assays to minimize ester cleavage .
  • Stability Monitoring : Track degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) .

Validation : Compare NMR spectra of fresh vs. aged samples to identify hydrolysis products (e.g., free carbamic acid) .

Advanced Question: How to resolve spectral data contradictions (e.g., NMR shifts) between synthesized batches and literature values?

Methodological Answer:
Contradictions may stem from:

  • Deuterated Solvent Effects : DMSO-d6 vs. CDCl3 can shift NH proton signals by 1–2 ppm .
  • Impurity Interference : Residual solvents (e.g., DMF) may obscure peaks; use high-vacuum drying .
  • Dynamic Proton Exchange : Slow exchange in DMSO-d6 resolves broad NH signals (e.g., δ 13.99 ppm) .

Q. Protocol :

  • Replicate literature conditions (solvent, temperature) for direct comparison.
  • Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign ambiguous signals .

Advanced Question: What computational methods support the rational design of derivatives targeting specific biological pathways?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl) with bioactivity using Gaussian09 .
  • DFT Calculations : Predict stability of tautomeric forms (e.g., pyrazin vs. pyridinone) .

Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.